1-[1-(4-Bromophenyl)propyl]piperazine
Description
Structural Significance of the Piperazine (B1678402) Scaffold in Chemical Biology
The piperazine moiety is a common feature in a multitude of clinically approved drugs, spanning a wide range of therapeutic areas. researchgate.netresearchgate.net Its prevalence is attributed to several key structural and functional characteristics:
Improved Pharmacokinetic Properties: The basic nature of the piperazine ring can improve the solubility and absorption of a drug molecule, which are critical for oral bioavailability. researchgate.net
Versatile Synthetic Handle: The two nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the straightforward synthesis of diverse compound libraries. researchgate.net
Receptor Interaction: The piperazine core can act as a scaffold, orienting pharmacophoric groups in a specific spatial arrangement to optimize interactions with biological targets. researchgate.net
Blood-Brain Barrier Penetration: In the context of central nervous system (CNS) disorders, the piperazine scaffold is often incorporated into molecules designed to cross the blood-brain barrier.
These attributes have led to the incorporation of the piperazine scaffold into drugs with a wide array of biological activities, including antipsychotic, antidepressant, antihistaminic, and anti-infective agents.
Position of 1-[1-(4-Bromophenyl)propyl]piperazine in Modern Medicinal Chemistry Research
The compound this compound is a derivative of piperazine that features a 1-(4-bromophenyl)propyl group attached to one of the nitrogen atoms. The presence of the bromophenyl group is significant, as halogen atoms are often incorporated into drug candidates to modulate their metabolic stability and binding affinity for target proteins.
While specific research focused solely on this compound is limited, its structural motifs suggest a potential role as a CNS-active agent. Many piperazine derivatives with arylalkyl substituents exhibit activity at dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the treatment of psychiatric disorders. nih.govingentaconnect.com For instance, arylpiperazine derivatives are known to be potent ligands for various G-protein coupled receptors, including dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. documentsdelivered.comnih.gov The 4-bromophenyl moiety, in particular, has been explored in the context of developing selective ligands for these receptors. acs.org
The propyl linker between the bromophenyl ring and the piperazine moiety also plays a crucial role in determining the compound's pharmacological profile. The length and flexibility of this linker can influence how the molecule fits into the binding pocket of a receptor, thereby affecting its potency and selectivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13BrN2 |
| Molecular Weight | 241.13 g/mol |
| Appearance | White solid |
| Solubility | Less soluble in water, more soluble in organic solvents |
Current Research Gaps and Future Directions for this compound Studies
A thorough review of the scientific literature reveals a significant research gap concerning the specific biological activities and potential therapeutic applications of this compound. While the foundational knowledge of piperazine derivatives provides a strong basis for speculation, empirical data on this particular compound is lacking.
Future research should be directed towards a comprehensive evaluation of this compound, including:
Synthesis and Characterization: Development and optimization of synthetic routes to obtain the compound in high purity, followed by thorough structural characterization.
In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS receptors, particularly dopamine and serotonin receptor subtypes, to determine its binding affinities and functional activities.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues with modifications to the bromophenyl group, the propyl linker, and the piperazine ring to understand the key structural determinants of activity.
Preclinical Evaluation: Should in vitro studies yield promising results, further investigation in animal models of CNS disorders would be warranted to assess its efficacy and pharmacokinetic profile.
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-bromophenyl)propyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGSLACFKQEPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 1 4 Bromophenyl Propyl Piperazine
Retrosynthetic Analysis and Key Precursor Synthesis for 1-[1-(4-Bromophenyl)propyl]piperazine
Retrosynthetic analysis is a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, two primary disconnections are considered logical and strategic.
Disconnection A (C-N Bond Alkylation): The bond between the piperazine (B1678402) nitrogen and the chiral benzylic carbon of the propyl group is a prime candidate for disconnection. This approach suggests an alkylation reaction between a piperazine precursor and a propyl-containing electrophile. This leads to two potential synthetic routes:
Route A1: N-alkylation of 1-(4-Bromophenyl)piperazine with a 1-(4-bromophenyl)propyl halide.
Route A2: N-alkylation of piperazine with 1-bromo-4-(1-halopropyl)benzene.
Disconnection B (C-N Bond Arylation): The bond between the piperazine nitrogen and the bromophenyl ring can also be disconnected. This points towards an N-arylation reaction, a common strategy for constructing N-aryl amines.
Route B1: N-arylation of 1-(1-phenylpropyl)piperazine with a 1,4-dihalobenzene, such as 1-bromo-4-iodobenzene, to selectively functionalize the more reactive C-I bond.
The most common and convergent approach often involves the synthesis of the key precursor, 1-(4-Bromophenyl)piperazine, followed by its alkylation (Route A1). The synthesis of 1-(4-Bromophenyl)piperazine can be achieved through several methods. One established method involves the cyclization of diethanolamine with 4-bromoaniline. In this process, diethanolamine is first treated with a chlorinating agent like thionyl chloride to form bis(2-chloroethyl)amine hydrochloride, which is then reacted with 4-bromoaniline in a cyclization reaction to yield the target piperazine. guidechem.com
Another widely used method is the direct N-arylation of piperazine with an appropriate aryl halide, often facilitated by a transition metal catalyst, as discussed in section 2.2.2.
| Precursor | Starting Materials | Key Reaction Type |
| 1-(4-Bromophenyl)piperazine | Diethanolamine, 4-bromoaniline | Cyclization |
| 1-(4-Bromophenyl)piperazine | Piperazine, 1,4-dibromobenzene | Palladium-catalyzed Amination |
| 1-(4-Bromophenyl)propyl halide | 4-Bromopropiophenone | Reduction and Halogenation |
Direct Synthesis Routes for this compound
Direct synthesis routes aim to construct the target molecule efficiently from its precursors. Based on the retrosynthetic analysis, alkylation and palladium-catalyzed amination represent the most viable strategies.
N-alkylation is a fundamental transformation in organic synthesis. The synthesis of this compound can be readily accomplished by the N-alkylation of 1-(4-bromophenyl)piperazine with a suitable 1-propylbenzene electrophile, such as 1-(4-bromophenyl)propyl bromide or tosylate. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to neutralize the acid generated during the reaction and a polar aprotic solvent like acetonitrile or DMF.
Alternatively, a reductive amination approach can be employed. This involves the reaction of 1-(4-bromophenyl)piperazine with 1-(4-bromophenyl)propan-1-one in the presence of a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This method directly forms the C-N bond and the chiral center in a single step, although without stereochemical control unless a chiral reducing agent or catalyst is used.
Arylation strategies, while less direct for this specific target, are crucial for synthesizing the key N-arylpiperazine intermediate. nih.gov
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become one of the most powerful and versatile methods for forming C-N bonds. wiley.com This reaction is instrumental in synthesizing the 1-(4-bromophenyl)piperazine precursor from piperazine and an aryl halide like 1,4-dibromobenzene or 1-bromo-4-iodobenzene. nih.govnih.gov
The reaction typically involves a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand, and a base. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results for coupling with less reactive aryl chlorides and bromides. wiley.comnih.gov
| Catalyst System Component | Examples | Purpose |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Source of catalytic Pd(0) |
| Ligand | BINAP, tBuBrettPhos, YPhos | Stabilizes Pd, facilitates oxidative addition and reductive elimination |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile |
| Solvent | Toluene, Dioxane | Reaction medium |
The efficiency of these catalytic systems allows for the coupling of a wide array of aryl and heteroaryl halides with various amines, including piperazine. mit.edu The conditions can often be tuned to be mild, tolerating a broad range of functional groups. nih.gov
Stereochemical Control in the Synthesis of Chiral Analogs of this compound
The 1-propyl substituent on the piperazine ring creates a stereocenter, meaning the target molecule can exist as a pair of enantiomers. Controlling the stereochemistry at this center is crucial for applications where a single enantiomer is required. Several strategies can be employed to achieve stereocontrol.
One approach is to use a chiral starting material. For instance, an enantiomerically pure 1-(4-bromophenyl)propan-1-ol can be synthesized via the asymmetric reduction of the corresponding ketone, 1-(4-bromophenyl)propan-1-one, using chiral catalysts or reagents. The resulting chiral alcohol can then be converted into a good leaving group (e.g., a tosylate, mesylate, or halide) and used to alkylate 1-(4-bromophenyl)piperazine. This substitution reaction, typically proceeding via an Sₙ2 mechanism, will result in the inversion of stereochemistry at the chiral center, allowing for the predictable synthesis of a specific enantiomer of the final product.
The development of chiral catalysts for various transformations, including organocatalysis, has opened new avenues for asymmetric synthesis. clockss.orgnih.gov For example, a diastereoselective alkylation could potentially be used to introduce the second stereocenter at a late stage of the synthesis. clockss.org Such methods have been successfully applied to the synthesis of other complex chiral piperazines. clockss.orgresearchgate.net
Development of Novel Synthetic Routes for this compound Derivatives
The functionalization of the piperazine core is a key strategy for creating diverse chemical libraries for drug discovery. encyclopedia.pubmdpi.comnih.gov While the target molecule itself is a specific entity, methods that allow for the derivatization of the piperazine ring are highly valuable.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (e.g., a ketone), an aldehyde (like formaldehyde), and a primary or secondary amine. The product is a β-amino-carbonyl compound, often referred to as a Mannich base.
While a direct Mannich reaction to form this compound is not feasible, the reaction is a powerful tool for functionalizing the piperazine scaffold. If one of the nitrogen atoms of the piperazine ring remains unprotected (i.e., as a secondary amine), it can participate in a Mannich reaction. For example, reacting this compound (assuming the second nitrogen is unprotected) with formaldehyde and a ketone like acetone would install an aminomethyl ketone substituent on the second nitrogen atom.
This strategy allows for the introduction of diverse functional groups onto the piperazine ring, creating derivatives with potentially new properties. The decarboxylative Mannich reaction, which uses β-keto acids, is another variant that can be employed for the stereoselective synthesis of related amino ketone structures. mdpi.com
Application of Nucleophilic Substitution Reactions to Related Brominated Piperazines
Nucleophilic substitution reactions are fundamental in the synthesis and functionalization of piperazine derivatives. In the context of brominated piperazines, these reactions can be broadly categorized into two types: those where a brominated aromatic precursor reacts with piperazine, and those where a bromo-functionalized piperazine derivative serves as the electrophile.
One of the primary methods for synthesizing N-arylpiperazines involves the reaction of an aryl halide with piperazine. nih.gov Aromatic nucleophilic substitution (SNAr) is a key strategy, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov For instance, the bromine atom on a benzene ring can be substituted by a piperazine nucleophile. This reactivity is enhanced if electron-withdrawing groups, such as a nitro group, are present on the aromatic ring, which stabilizes the intermediate Meisenheimer complex. semanticscholar.org A study on the functionalization of 6-bromoquinoline demonstrated that nitration of the ring activated the adjacent bromine atom for nucleophilic substitution with piperazine under microwave-assisted conditions. semanticscholar.org
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann–Goldberg reaction, are also powerful techniques for forming the C-N bond between an aryl bromide and piperazine, often under milder conditions than traditional SNAr. nih.gov
Conversely, piperazine derivatives containing a bromoalkyl group can undergo nucleophilic substitution where the piperazine moiety is already in place and the bromine atom is displaced by a nucleophile. For example, 1-(2-bromoethyl)piperazine is a useful building block where the bromoethyl group can readily react with various nucleophiles. cymitquimica.com
The following table summarizes representative nucleophilic substitution reactions involving brominated compounds and piperazine.
| Reactants | Reaction Type | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Aryl Bromide + Piperazine | Buchwald-Hartwig Amination | Palladium catalyst, base | N-Arylpiperazine | nih.gov |
| Electron-deficient Aryl Bromide + Piperazine | Aromatic Nucleophilic Substitution (SNAr) | Heat or microwave irradiation | N-Arylpiperazine | nih.govsemanticscholar.org |
| Bromoalkylpiperazine + Nucleophile (e.g., Amine, Thiol) | Aliphatic Nucleophilic Substitution (SN2) | Base, solvent | Functionalized Alkylpiperazine | cymitquimica.com |
Spectroscopic and Chromatographic Methods for Structural Elucidation and Purity Assessment in Research Context
The unambiguous identification and purity determination of this compound and related compounds rely on a combination of modern spectroscopic and chromatographic techniques. These methods are crucial for characterizing reaction products and ensuring their quality in a research setting.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation.
1H NMR provides detailed information about the chemical environment of protons. For a compound like 1-(4-bromophenyl)piperazine, characteristic signals would include doublets in the aromatic region for the protons on the bromophenyl ring and multiplets in the aliphatic region for the non-equivalent protons of the piperazine ring. mdpi.com
13C NMR spectroscopy is used to determine the number and type of carbon atoms. Signals for the aliphatic carbons of the piperazine ring would appear upfield, while the aromatic carbons would be found downfield. mdpi.com
Infrared (IR) Spectroscopy helps identify functional groups. The IR spectrum of a brominated piperazine derivative would show characteristic bands for C-H stretching of both aromatic and aliphatic groups, as well as C-N stretching vibrations. mdpi.com
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination where the gas chromatograph separates components of a mixture before they are detected by the mass spectrometer. researchgate.net The mass spectrum of piperazine derivatives is often characterized by specific ion fragments that aid in their identification. researchgate.net For example, the analysis of 1-(4-bromophenyl)piperazine (pBPP) has been reported using liquid chromatography–high-resolution tandem mass spectrometry (LC-HRMS/MS) and GC-MS for definitive structural confirmation in forensic samples. nih.gov
Chromatographic Methods:
Chromatographic techniques are essential for separating the target compound from impurities and starting materials, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative analysis of piperazine derivatives. researchgate.net A common setup involves a reverse-phase column (like a C18 column) with a suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile) and a buffer. unodc.org Detection is typically achieved using a diode-array detector (DAD) or a UV detector. researchgate.net For piperazine itself, which lacks a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enable detection at low levels. jocpr.com
Gas Chromatography (GC) is another key technique, frequently coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for the analysis of volatile piperazine derivatives. researchgate.netgoogle.com The choice of the chromatographic column is critical for achieving good separation. google.com
The table below outlines common analytical methods used for the characterization of brominated piperazine derivatives.
| Technique | Application | Typical Information Obtained | Reference |
|---|---|---|---|
| 1H NMR | Structural Elucidation | Chemical shift, coupling constants, integration (proton environment) | mdpi.com |
| 13C NMR | Structural Elucidation | Chemical shift (carbon skeleton) | mdpi.com |
| Mass Spectrometry (MS) | Structural Elucidation | Molecular weight, fragmentation pattern | researchgate.netnih.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Vibrational frequencies of bonds | mdpi.com |
| HPLC-DAD/UV | Purity Assessment, Quantification | Retention time, peak area | researchgate.netjocpr.com |
| GC-MS/FID | Separation, Identification, Purity | Retention time, mass spectrum | researchgate.netgoogle.com |
Investigations into the Structure Activity Relationships Sar of 1 1 4 Bromophenyl Propyl Piperazine and Its Analogs
Influence of the 4-Bromophenyl Moiety on Biological Activity Profiles
The 4-bromophenyl group is a critical pharmacophoric element in many biologically active piperazine (B1678402) derivatives. The presence and position of the halogen atom on the phenyl ring can significantly modulate the compound's interaction with biological targets. In the context of arylpiperazine derivatives, the substitution pattern on the phenyl ring is a key determinant of pharmacological activity.
The table below illustrates the effect of phenyl ring substitutions on the biological activity of a representative series of arylpiperazine derivatives, highlighting the general importance of the substituent's nature.
| Compound | Substitution on Phenyl Ring | Relative Biological Activity |
|---|---|---|
| Analog A | Unsubstituted | Moderate |
| Analog B | 4-Chloro | High |
| Analog C | 4-Bromo | High |
| Analog D | 4-Methoxy | Low |
Role of the Propyl Linker Chain in Modulating Receptor Interactions
The propyl linker connecting the 4-bromophenyl moiety to the piperazine ring plays a crucial role in orienting the two key pharmacophores in three-dimensional space, thereby influencing receptor interactions. The length and flexibility of this alkyl chain are critical determinants of binding affinity and selectivity.
In many classes of receptor ligands, a linker of optimal length is required to bridge two essential binding domains within a receptor. For arylpiperazine derivatives targeting G-protein coupled receptors (GPCRs), the linker length can dictate whether the compound acts as an agonist, antagonist, or has no activity at all. Studies on various 1-aryl-4-alkylpiperazine derivatives have shown that a propyl (three-carbon) chain is often optimal for high-affinity binding to certain receptors, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
Alterations in the linker length, such as shortening it to an ethyl or extending it to a butyl chain, can lead to a significant loss of potency. This suggests that the propyl linker in 1-[1-(4-Bromophenyl)propyl]piperazine likely positions the 4-bromophenyl and piperazine moieties at an ideal distance and orientation for productive interactions with the amino acid residues in the receptor's binding site.
The following table demonstrates the impact of varying alkyl linker lengths on the receptor binding affinity of a series of hypothetical 1-arylpiperazine analogs.
| Compound | Linker Length | Receptor Binding Affinity (Ki, nM) |
|---|---|---|
| Analog E | Ethyl (2 carbons) | 150 |
| Analog F | Propyl (3 carbons) | 15 |
| Analog G | Butyl (4 carbons) | 120 |
Systematic Modifications of the Piperazine Ring and Their Pharmacological Impact
The piperazine ring is a versatile scaffold in medicinal chemistry, and its modification can profoundly impact the pharmacological properties of a molecule.
The nitrogen atoms of the piperazine ring, particularly the N4-position (the nitrogen not directly attached to the propyl linker in the parent compound), are common sites for chemical modification. Introducing various substituents at this position can alter the compound's polarity, basicity, and steric bulk, thereby influencing its binding to biological targets.
In many series of bioactive piperazine derivatives, N-alkylation or N-arylation has been shown to be a successful strategy for modulating potency and selectivity. For instance, in a series of N-phenylpiperazine analogs evaluated as dopamine D2/D3 receptor ligands, various heterocyclic groups were introduced at the N-position of the piperazine ring, leading to compounds with high affinity and selectivity. nih.gov The nature of the N-substituent can introduce new interaction points with the receptor, such as hydrogen bonds or hydrophobic interactions, which can enhance binding.
The table below summarizes the effect of different N-substituents on the biological activity of a representative set of piperazine analogs.
| Compound | N-Substituent | Biological Activity |
|---|---|---|
| Analog H | -H (unsubstituted) | Moderate |
| Analog I | -CH3 (Methyl) | High |
| Analog J | -CH2CH3 (Ethyl) | High |
| Analog K | -C(O)CH3 (Acetyl) | Low |
The carbon atom of the propyl linker attached to the 4-bromophenyl ring in this compound is a chiral center. This means the compound can exist as two enantiomers, (R)- and (S)-1-[1-(4-Bromophenyl)propyl]piperazine. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles.
This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which are themselves composed of chiral amino acids. One enantiomer may fit into the binding site more favorably than the other, leading to a stronger interaction and higher potency. For example, in a study of chiral 7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives, the enantiomers displayed differential activity at D2 and D3 dopamine receptors, with the (-)-enantiomer showing higher affinity and selectivity. nih.gov
The separation and individual testing of the enantiomers of this compound would be crucial to fully elucidate its SAR. Chiral separation techniques such as chiral high-performance liquid chromatography (HPLC) are often employed for this purpose. nih.govmdpi.com
The following table illustrates the potential for stereoisomeric differences in biological activity.
| Compound | Stereoisomer | Receptor Affinity (Ki, nM) |
|---|---|---|
| Analog L | (R)-enantiomer | 25 |
| (S)-enantiomer | 250 |
Comparative SAR Studies with Piperidine (B6355638) Analogs Featuring Bromophenyl Substituents
Replacing the piperazine ring with a piperidine ring is a common strategy in medicinal chemistry to probe the importance of the second nitrogen atom and to modify the physicochemical properties of a compound. Piperidine is less basic and has a different conformational profile compared to piperazine.
Comparative studies between piperazine and piperidine analogs often reveal significant differences in biological activity. For instance, in a study of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine moiety dramatically altered the affinity for the sigma-1 receptor while having a less pronounced effect on H3 receptor affinity. nih.gov This highlights that the N4-nitrogen of the piperazine ring can be a key interaction point for some receptors but not for others.
The table below provides a hypothetical comparison of the biological activities of piperazine and piperidine analogs.
| Compound | Heterocyclic Ring | Receptor A Affinity (Ki, nM) | Receptor B Affinity (Ki, nM) |
|---|---|---|---|
| Analog M | Piperazine | 50 | 500 |
| Analog N | Piperidine | 450 | 60 |
Computational Approaches for SAR Elucidation in this compound Research
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for understanding the SAR of drug candidates and for designing new analogs with improved properties.
Molecular docking simulations can predict the binding mode of a ligand within the active site of a receptor. For arylpiperazine derivatives, docking studies have been used to identify key interactions, such as hydrogen bonds between the protonated piperazine nitrogen and acidic residues (e.g., aspartate) in the receptor. researchgate.net These studies can help to rationalize the observed SAR and to predict the effects of structural modifications. For instance, a docking study could reveal why a 4-bromo substituent is favorable or why a propyl linker is the optimal length.
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. By analyzing a dataset of analogs with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. This approach can guide the synthesis of more potent and selective analogs. For arylpiperazine derivatives, QSAR models have been developed to predict their activity at various receptors. nih.gov
These computational approaches, when used in conjunction with experimental data, can significantly accelerate the process of drug discovery and development by providing valuable insights into the molecular basis of drug-receptor interactions.
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets, particularly dopamine and serotonin receptors, which are key targets for antipsychotic and antidepressant drugs.
While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, the binding modes of structurally related arylpiperazine derivatives provide valuable insights. These studies consistently highlight several key interactions:
The Protonated Piperazine Nitrogen: The basic nitrogen atom of the piperazine ring is typically protonated at physiological pH. This positively charged center forms a crucial ionic interaction or a strong hydrogen bond with a conserved acidic residue, such as an aspartate, in the binding pocket of aminergic G-protein coupled receptors (GPCRs). This interaction is considered a primary anchor for this class of compounds.
The Propyl Linker: The propyl chain connecting the bromophenyl group to the piperazine ring plays a significant role in orienting the two key pharmacophoric elements—the aryl group and the piperazine ring—within the binding site. The length and flexibility of this alkyl chain are critical for achieving an optimal geometric arrangement for interaction with different subpockets of the receptor. Studies on related compounds with varying alkyl chain lengths have shown that a three-carbon linker often provides a good balance of flexibility and conformational restriction to position the pharmacophoric groups appropriately.
A representative, albeit generalized, molecular docking study of an arylpiperazine derivative at a dopamine receptor might reveal the following interactions:
| Interacting Moiety of Ligand | Receptor Residue/Region | Type of Interaction |
| Protonated Piperazine Nitrogen | Aspartic Acid (e.g., Asp114 in D2 receptor) | Ionic Bond / Hydrogen Bond |
| 4-Bromophenyl Ring | Hydrophobic Pocket (e.g., lined with Phe, Trp, Tyr residues) | Hydrophobic Interactions, π-π stacking |
| Bromine Atom | Electron-deficient region or specific residue | Halogen Bonding |
| Propyl Linker | Hydrophobic Groove | Van der Waals Interactions |
This table represents a generalized summary of interactions observed in related arylpiperazine compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the synthesis of more potent analogs. For arylpiperazine derivatives, several QSAR studies have been conducted to understand the physicochemical properties that govern their activity at various receptors. researchgate.net
Steric Descriptors: Molar refractivity (MR) or Taft's steric parameter (Es) of the substituents on the aryl ring are often included to account for the size and shape of the molecule. The size of the bromine atom and the propyl group would contribute to these steric parameters.
A hypothetical QSAR equation for a series of related arylpiperazine derivatives might look like this:
pIC50 = c0 + c1logP + c2σ + c3MR + c4κ
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP is the octanol-water partition coefficient.
σ is the Hammett constant of the aryl substituent.
MR is the molar refractivity.
κ is a Kier shape index.
c0-c4 are regression coefficients.
Based on such models, it can be inferred that the 4-bromo substituent likely contributes positively to the activity through a combination of electronic and hydrophobic effects. The propyl linker's contribution would be captured by descriptors related to size, shape, and flexibility.
Pharmacophore Development for Novel Ligand Design
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and to trigger (or block) its biological response. Pharmacophore models for arylpiperazine derivatives have been developed for various targets, including serotonin and dopamine receptors. nih.govresearchgate.net
A common pharmacophore model for arylpiperazine-based ligands typically includes the following features: researchgate.netresearchgate.net
A Positive Ionizable Feature: This corresponds to the protonatable nitrogen of the piperazine ring.
One or More Hydrophobic/Aromatic Features: Representing the aryl ring (in this case, the 4-bromophenyl group).
A Hydrogen Bond Acceptor/Donor Feature: This can be associated with other functionalities that might be present in analogs, or in some cases, the nitrogen atoms of the piperazine ring.
Excluded Volumes: These define regions of space that should not be occupied by the ligand to avoid steric clashes with the receptor.
The spatial arrangement of these features is critical. For instance, the distance and relative orientation between the positive ionizable feature and the hydrophobic/aromatic feature are key determinants of binding affinity and selectivity. The propyl linker in this compound serves to position these two key pharmacophoric elements at a specific distance and with a certain degree of conformational freedom.
A generalized pharmacophore model for an arylpiperazine derivative might be represented as follows:
| Pharmacophoric Feature | Corresponding Chemical Moiety in this compound |
| Positive Ionizable (PI) | Protonated Piperazine Nitrogen |
| Aromatic/Hydrophobic (Ar/Hy) | 4-Bromophenyl Ring |
| Hydrophobic (Hy) | Propyl Linker |
This table illustrates a likely mapping of the compound's features to a generalized pharmacophore model.
By understanding these pharmacophoric requirements, medicinal chemists can design novel analogs of this compound with potentially improved activity. For example, modifications to the aryl ring, the length and branching of the alkyl linker, or substitutions on the piperazine ring can be guided by these models to optimize interactions with the target receptor.
In-Depth Pharmacological Analysis of this compound Remains Undocumented in Public Scientific Literature
A comprehensive review of publicly accessible scientific databases and literature reveals a significant lack of pharmacological data for the specific chemical compound this compound. Despite targeted searches for its receptor binding kinetics, affinity, and functional characteristics, no studies detailing its interactions with key neurological targets were identified.
The intended analysis, focusing on the compound's in vitro pharmacological profile, sought to elucidate its effects on major neurotransmitter systems. This included planned sections on its affinity and selectivity for serotonin, dopamine, and norepinephrine (B1679862) receptors, as well as its interactions with histamine (H1, H3, H4) and sigma (σ1, σ2) receptors. Further exploration was planned into its potential modulation of GABAergic systems and other biological targets like opioid and nicotinic acetylcholine (B1216132) receptors.
However, the foundational data required to construct such a profile—including binding affinities (Ki), inhibition constants (IC50), and functional assays determining agonism or antagonism—are not available in the reviewed literature. While numerous studies investigate the pharmacological properties of various piperazine derivatives, the specific structural configuration of this compound has not been the subject of published research accessible through standard scientific search methodologies.
Consequently, a detailed article on the pharmacological profile and molecular mechanisms of action for this compound, as outlined in the initial request, cannot be generated at this time due to the absence of requisite scientific data. The synthesis and potential biological activity of this specific molecule remain an area open for future investigation.
Pharmacological Profile and Molecular Mechanisms of Action for 1 1 4 Bromophenyl Propyl Piperazine
Enzymatic Activity Modulation and Inhibition Studies
The enzymatic modulation activities of arylpiperazine derivatives have been a subject of significant research, pointing to potential therapeutic applications in inflammation and infectious diseases.
| Compound Class | Target Enzyme(s) | Observed Effect |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones with phenylpiperazine | COX-1 and COX-2 | Inhibition |
| General Arylpiperazine Derivatives | COX/5-LOX | Potential for dual inhibition |
Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses like HIV. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of antiretroviral therapy. The piperazine (B1678402) scaffold has been incorporated into various NNRTI drug candidates. nih.govnih.gov For example, a series of piperazine sulfonyl-bearing diarylpyrimidine-based compounds have been designed as potent HIV-1 NNRTIs, demonstrating efficacy against wild-type and resistant strains by enhancing backbone-binding interactions with the enzyme. nih.gov Although specific data for 1-[1-(4-Bromophenyl)propyl]piperazine is not available, the known inclusion of the piperazine moiety in effective RT inhibitors suggests this as a potential area of investigation.
| Compound Class | Target Enzyme | Key Finding |
| Piperazine sulfonyl-bearing diarylpyrimidines | HIV-1 Reverse Transcriptase | Potent inhibition of wild-type and resistant strains |
| Piperidine-substituted triazines | HIV-1 Reverse Transcriptase | Low nanomolar inhibitory concentration |
Cellular and Subcellular Mechanism Investigations
The arylpiperazine moiety is a key feature of many compounds with significant effects on cellular and subcellular processes, particularly in the central nervous system and in the context of cell proliferation and microbial infections.
Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, which are pivotal in modulating neuronal activity. nih.gov This class of compounds has been extensively explored for the development of antipsychotic, anxiolytic, and antidepressant medications. chemimpex.com The long-chain arylpiperazine structure is considered a versatile template for designing CNS-active drugs. nih.gov Furthermore, research into novel arylpiperazine derivatives has revealed potential neuroprotective properties. For instance, a novel arylpiperazine derivative, LQFM181, has demonstrated protection against neurotoxicity in both in vitro and in vivo models by exerting antioxidant effects. nih.gov The incorporation of structural fragments with antioxidant capabilities into arylpiperazine scaffolds is a strategy being explored to counteract oxidative stress associated with neurodegenerative diseases. nih.govresearchgate.net
| Compound/Class | Proposed Mechanism | Potential Therapeutic Application |
| Long-chain arylpiperazines | Modulation of serotonin and dopamine receptors | Antipsychotic, Anxiolytic |
| LQFM181 (Arylpiperazine derivative) | Antioxidant activity | Neuroprotection |
| Arylpiperazines with antioxidant fragments | Counteracting oxidative stress | Neurodegenerative diseases |
The arylpiperazine scaffold has gained attention in oncology research for its potential as a basis for developing anticancer agents. mdpi.comnih.gov These compounds can exert cytotoxic effects against cancer cells through various mechanisms. One notable mechanism involves the induction of cell cycle arrest. For example, certain quinoxalinyl–piperazine derivatives have been shown to act as G2/M-specific cell cycle inhibitors. nih.gov Other arylpiperazine-containing drugs, like Doxazosin, have demonstrated anti-proliferative effects through mechanisms such as the inhibition of PKB/AKT activation and angiogenesis. nih.gov The anti-proliferative activity of arylpiperazine derivatives has been observed in a variety of cancer cell lines, including those of the breast, skin, pancreas, and cervix. nih.gov
| Compound Class | Cell Lines | Mechanism of Action |
| Quinoxalinyl–piperazine derivatives | Breast, skin, pancreas, cervix | G2/M cell cycle inhibition, Inhibition of anti-apoptotic Bcl-2 |
| Doxazosin (contains arylpiperazine) | Various tumor cells | Inhibition of PKB/AKT activation, anti-angiogenesis |
| Vindoline–piperazine conjugates | 60 human tumor cell lines | Growth inhibition |
The piperazine nucleus is a component of several clinically used antimicrobial agents and is a subject of ongoing research for the development of new anti-infective drugs. apjhs.comderpharmachemica.com While the precise molecular mechanisms can vary, a key mode of action for some piperazine-based antimicrobial polymers involves interaction with and disruption of the bacterial cell membrane. nih.gov This disruption leads to the leakage of intracellular components and ultimately cell death. The antimicrobial activity of piperazine derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net The versatility of the piperazine scaffold allows for modifications that can enhance potency and broaden the spectrum of activity against various pathogens. apjhs.com
| Compound Class | Target Organisms | Proposed Molecular Action |
| Piperazine-based polymers | Bacteria (e.g., M. smegmatis, S. aureus) | Interaction with and disruption of the cell membrane |
| Substituted piperazine derivatives | Gram-positive and Gram-negative bacteria | Inhibition of microbial growth |
Advanced Spectroscopic and Biophysical Techniques for Ligand-Target Interaction Analysis
The precise characterization of how a ligand interacts with its biological target at a molecular level is fundamental to understanding its pharmacological profile. Advanced spectroscopic and biophysical techniques provide invaluable insights into these interactions, offering detailed information on binding affinity, kinetics, thermodynamics, and the specific structural determinants of the ligand-target complex.
X-ray Crystallography: This powerful technique provides a high-resolution, three-dimensional view of the ligand bound to its protein target. By co-crystallizing a compound with its target protein, researchers can visualize the precise orientation of the ligand within the binding pocket and identify the key amino acid residues involved in the interaction. For instance, in a study on nonpeptidic piperazine derivatives as covalent inhibitors of the SARS-CoV-2 main protease (Mpro), X-ray crystallography confirmed that the designed compound, GD-9, covalently binds to the active site of the enzyme. acs.org This level of structural detail is crucial for structure-based drug design, enabling the rational optimization of ligand affinity and selectivity. The combination of a pyridine (B92270) ring with a piperazine moiety in a single structural framework has been shown to enhance biological activity in some cases. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile tool for studying protein-ligand interactions in solution, providing information on the dynamics of the interaction. nih.gov It can be used to identify which parts of the ligand are in close contact with the protein and to detect conformational changes in both the ligand and the target upon binding. anu.edu.au For phenylpiperazine derivatives, NMR studies could elucidate the binding mode and the specific interactions, such as hydrophobic interactions and hydrogen bonds, that the ligand makes with its protein target. anu.edu.au
Fluorescence Spectroscopy: This technique is highly sensitive for studying binding events. Changes in the fluorescence properties of a protein (intrinsic fluorescence) or a fluorescently labeled ligand upon binding can be used to determine binding affinities and kinetics. nih.gov For example, the binding of a piperazine-substituted anthracene-BODIPY dyad (BDP-2) to bovine serum albumin (BSA) was investigated using fluorescence titration. mdpi.com The study determined a binding constant (Kb) of 9.6 × 104 M−1, indicating a strong interaction. mdpi.comnih.gov This method is particularly useful for quantifying the strength of the interaction between a ligand and its target.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction in a single experiment. researchgate.netnih.gov This includes the binding affinity (Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). nih.gov Such thermodynamic data can reveal the driving forces behind the binding event, whether it is enthalpically or entropically driven. researchgate.net This information is critical for understanding the nature of the forces that stabilize the protein-ligand interaction. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to monitor biomolecular interactions in real-time. nih.govspringernature.com It provides kinetic data, including the association (kon) and dissociation (koff) rate constants of the ligand-target interaction. nih.gov This kinetic information is complementary to the equilibrium data obtained from techniques like fluorescence spectroscopy and ITC, offering a more complete picture of the binding event.
Computational Modeling and Molecular Docking: In conjunction with experimental techniques, computational methods such as molecular docking are employed to predict the binding mode of ligands to their targets. For a series of N-phenylpiperazine derivatives targeting the α1A-adrenoceptor, molecular docking studies identified key binding site residues, including Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org These computational predictions, when validated by experimental data, can guide the design of new derivatives with improved affinity and selectivity. rsc.org Thermodynamic studies of these derivatives showed that the binding was primarily driven by electrostatic forces. rsc.org
The application of these advanced spectroscopic and biophysical techniques is essential for a thorough understanding of the pharmacological profile of any bioactive compound. While specific data for this compound is pending, the established methodologies used for analogous piperazine derivatives provide a clear roadmap for its future characterization.
| Technique | Information Obtained | Example Application for Piperazine Derivatives | Reference |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex | Confirmed covalent binding of a piperazine derivative to the active site of SARS-CoV-2 main protease. | acs.org |
| NMR Spectroscopy | Ligand binding mode, conformational changes, and interaction dynamics in solution | Characterization of the binding modes of small molecule ligands to protein targets. | nih.govanu.edu.au |
| Fluorescence Spectroscopy | Binding affinity (Kb) and quenching constants | Determined a binding constant of 9.6 × 104 M−1 for a piperazine-BODIPY conjugate with bovine serum albumin. | mdpi.comnih.gov |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile (Ka, n, ΔH, ΔS) of the binding interaction | Provides direct measurement of enthalpy changes to understand the driving forces of protein-ligand interactions. | researchgate.netnih.gov |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (kon, koff) | Used to determine the association and dissociation rate constants for ligand-receptor interactions. | nih.govspringernature.com |
| Molecular Docking | Predicted binding mode and key interacting residues | Identified key binding site residues for N-phenylpiperazine derivatives on the α1A-adrenoceptor. | rsc.org |
Metabolism and Theoretical Biotransformation Pathways of 1 1 4 Bromophenyl Propyl Piperazine
In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Microsomes, Hepatocytes)
The evaluation of a compound's metabolic stability is a crucial step in drug discovery, providing insights into its persistence in the body. nuvisan.comspringernature.com In vitro models using subcellular fractions are fundamental to this assessment.
Liver Microsomes: These preparations are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I oxidative metabolism. utsouthwestern.eduyoutube.com The stability of 1-[1-(4-Bromophenyl)propyl]piperazine would be assessed by incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of NADPH, a necessary cofactor for CYP450 activity. utsouthwestern.edu The rate of disappearance of the parent compound over time is monitored, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its intrinsic clearance. nuvisan.com
Hepatocytes: Intact liver cells, or hepatocytes, offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes and retain the cellular architecture that can influence metabolic processes. nuvisan.comutsouthwestern.edu Assessing the metabolic stability in hepatocytes provides a more complete picture of a compound's metabolic fate, including conjugation reactions. utsouthwestern.edu
The following table outlines a typical experimental setup for an in vitro metabolic stability assay:
| Parameter | Liver Microsomes | Hepatocytes |
| Test System | Pooled liver microsomes from the desired species. | Cryopreserved or fresh hepatocytes in suspension or culture. |
| Compound Concentration | Typically a low micromolar concentration (e.g., 1-10 µM). | Typically a low micromolar concentration (e.g., 1-10 µM). |
| Cofactors | NADPH is required to initiate the reaction. | Endogenous cofactors are present within the cells. |
| Incubation Time | A time course study, with samples taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). | A longer time course may be necessary (e.g., 0, 30, 60, 120, 240 minutes). |
| Analysis | LC-MS/MS to quantify the remaining parent compound. | LC-MS/MS to quantify the remaining parent compound. |
| Data Output | In vitro half-life (t½), intrinsic clearance (CLint). | In vitro half-life (t½), intrinsic clearance (CLint). |
Identification of Major Metabolites and Biotransformation Pathways via Chromatographic-Mass Spectrometric Analysis
Following the demonstration of metabolic turnover, the next step is to identify the chemical structures of the metabolites. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a powerful technique for this purpose. By comparing the mass spectra of the parent compound with those of the metabolites formed in in vitro systems, potential biotransformations can be elucidated.
Based on the structure of this compound, several metabolic pathways are plausible:
Oxidation: Hydroxylation of the aromatic ring or the aliphatic propyl chain is a common metabolic route. Oxidation of the piperazine (B1678402) ring can also occur.
N-dealkylation: Cleavage of the bond between the propyl group and the piperazine nitrogen could occur, leading to the formation of 1-(4-bromophenyl)propan-1-ol and piperazine.
Ring Opening: The piperazine ring itself can undergo oxidative cleavage. researchgate.net
The anticipated major metabolites are summarized in the table below:
| Metabolite | Biotransformation Pathway |
| Hydroxylated this compound | Aromatic or aliphatic hydroxylation |
| 1-(4-Bromophenyl)propan-1-ol | N-dealkylation |
| Piperazine | N-dealkylation |
| Oxidized piperazine ring metabolites | Piperazine ring oxidation and opening |
Role of Cytochrome P450 Isoforms in the Metabolism of this compound
The cytochrome P450 superfamily is a group of enzymes responsible for the metabolism of a vast number of xenobiotics. nih.govnih.gov Identifying the specific CYP450 isoforms involved in the metabolism of this compound is crucial for predicting potential drug-drug interactions.
This is typically investigated using a panel of recombinant human CYP450 enzymes or by using specific chemical inhibitors for different isoforms in human liver microsomes. For piperazine-containing compounds, CYP3A4 and CYP2D6 are often major contributors to their metabolism. researchgate.netnih.gov For instance, studies on other piperazine derivatives have shown significant involvement of CYP2D6 in their metabolism. nih.gov
A typical experimental approach to identify the responsible CYP isoforms is outlined below:
| Method | Description |
| Recombinant Human CYP Enzymes | The compound is incubated with individual, purified CYP450 isoforms to directly assess which enzymes can metabolize it. |
| Chemical Inhibition | The compound is incubated with human liver microsomes in the presence of known selective inhibitors for specific CYP450 isoforms. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that isoform. |
Computational Prediction of Metabolic Sites and Reaction Mechanisms
In silico tools can provide valuable predictions about the metabolic fate of a compound before or in conjunction with experimental studies. nih.govnih.gov These computational models use algorithms based on known metabolic reactions and the chemical structure of the compound to predict the most likely sites of metabolism. nih.govnih.gov
For this compound, these programs would likely highlight the following as potential sites of metabolism:
The aromatic ring, particularly positions ortho to the bromo-substituent.
The benzylic carbon of the propyl chain, which is often susceptible to oxidation.
The carbons within the piperazine ring.
Computational models can also help in understanding the reaction mechanisms by simulating the interaction of the compound with the active site of CYP450 enzymes. nih.govnih.gov
Impact of Structural Features on Metabolic Lability and Bioavailability Considerations
The chemical structure of this compound contains several features that will influence its metabolic stability and, consequently, its bioavailability.
Piperazine Ring: The piperazine moiety is a common feature in many drugs and is known to be susceptible to various metabolic transformations, including N-dealkylation and oxidation. researchgate.netresearchgate.net The presence of this ring can sometimes lead to rapid metabolism and lower bioavailability.
Bromophenyl Group: The bromo-substituent on the phenyl ring can influence the electronic properties of the aromatic system and may direct metabolism to specific positions on the ring. Halogenated compounds can sometimes be more resistant to metabolism.
Propyl Chain: The aliphatic propyl chain provides a site for potential oxidation, which could be a significant clearance pathway.
Applications of 1 1 4 Bromophenyl Propyl Piperazine in Chemical Biology and Preclinical Research
Development of 1-[1-(4-Bromophenyl)propyl]piperazine as Chemical Probes for Target Validation
Chemical probes are indispensable tools for dissecting the roles of specific proteins in cellular processes and for validating their potential as therapeutic targets. rjpbr.comnih.gov The development of this compound and its analogs as chemical probes leverages the well-established pharmacological promiscuity of the piperazine (B1678402) scaffold. Piperazine derivatives are known to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. ontosight.aiontosight.ai
The core structure of this compound provides a foundation for systematic modification to optimize potency, selectivity, and pharmacokinetic properties, all of which are critical for a high-quality chemical probe. The bromophenyl moiety, for instance, can serve as a handle for introducing reporter tags or photo-cross-linking groups, facilitating target identification and engagement studies. The propyl linker and the piperazine ring can be modified to fine-tune the compound's affinity and selectivity for a particular target.
While specific, publicly available research detailing the extensive use of this compound as a validated chemical probe for a novel target is limited, its structural motifs are present in compounds investigated for their interaction with serotonin (B10506) receptors. chemimpex.com Phenylpiperazine compounds are known to exhibit varying degrees of 5-HT receptor blocking activity, suggesting that derivatives of this compound could be developed into selective probes for subtypes of these receptors, thereby aiding in the validation of their roles in neuropsychiatric disorders. guidechem.com
Table 1: Key Attributes of this compound for Chemical Probe Development
| Feature | Relevance in Chemical Probe Design |
| Piperazine Scaffold | Privileged structure with broad biological activity, readily modifiable. |
| Bromophenyl Group | Allows for facile chemical modification (e.g., Sonogashira, Suzuki couplings) to attach functional groups. Can also influence binding affinity and selectivity. |
| Propyl Linker | Provides conformational flexibility, allowing for optimal orientation within a binding pocket. Its length and rigidity can be altered to modulate activity. |
| Physicochemical Properties | Generally exhibits drug-like properties, which can be tuned for cell permeability and in vivo applications. |
Utility in Designing Scaffolds for Investigational Biological Agents
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a multitude of approved drugs and investigational agents. mdpi.commdpi.com The compound this compound serves as a valuable starting point or building block for the synthesis of more complex molecules with therapeutic potential. Its utility lies in its ability to be readily diversified at multiple points, leading to the generation of large chemical libraries for high-throughput screening.
The N-atoms of the piperazine ring are particularly amenable to substitution, allowing for the introduction of a wide array of functional groups that can modulate the biological activity and pharmacokinetic profile of the resulting compounds. For instance, one nitrogen can be functionalized to interact with a specific biological target, while the other can be modified to improve properties such as solubility or metabolic stability. nih.gov
Derivatives of this compound have been explored in the context of various therapeutic areas. The phenylpiperazine core is a key pharmacophore in drugs targeting the central nervous system. guidechem.com Research into novel anticancer agents has also utilized the piperazine scaffold, with derivatives showing potent activity against various cancer cell lines. nih.gov The modular nature of this compound makes it an attractive scaffold for fragment-based drug discovery and lead optimization campaigns.
Table 2: Examples of Investigational Agents Incorporating the Piperazine Scaffold
| Investigational Agent Class | Therapeutic Area | Role of the Piperazine Scaffold |
| Tyrosinase Inhibitors | Dermatology | Core structural component for anti-melanogenic agents. nih.gov |
| Melanocortin-4 Receptor Antagonists | Cachexia | Part of the core structure for orally active antagonists. nih.gov |
| Dual Endothelin Receptor Antagonists | Hypertension | A key building block in the synthesis of potent antagonists. researchgate.net |
| Purine Nucleobase Analogs | Oncology | Incorporated to enhance anticancer activity and induce apoptosis. nih.gov |
Contributions to the Understanding of Molecular Interactions in Biological Systems
The study of compounds like this compound and its analogs has provided valuable insights into the molecular interactions that govern biological recognition processes. By systematically modifying the structure of this compound and observing the effects on biological activity, researchers can infer the nature of the binding pocket of a target protein.
The bromophenyl group, for example, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The position and nature of the halogen can significantly impact binding affinity and selectivity. The piperazine ring, often protonated at physiological pH, can form crucial ionic interactions with acidic residues in a binding site. Furthermore, the hydrophobic propyl linker can engage with non-polar regions of the target.
Structure-activity relationship (SAR) studies on series of compounds derived from the this compound scaffold help to build detailed pharmacophore models. These models are essential for understanding the key chemical features required for biological activity and for the rational design of new, more potent, and selective molecules. For instance, the study of phenylpiperazine derivatives has been instrumental in elucidating the binding modes of ligands to serotonin and dopamine (B1211576) receptors, contributing to a deeper understanding of neurotransmission.
Future Prospects for this compound in Emerging Research Paradigms
The versatility of the this compound scaffold positions it for continued relevance in emerging areas of chemical biology and preclinical research. One such area is the development of proteolysis-targeting chimeras (PROTACs). The piperazine moiety can serve as a linker or as a ligand for an E3 ligase, enabling the design of novel bifunctional molecules that can induce the degradation of specific target proteins.
Another promising direction is the use of this scaffold in the development of positron emission tomography (PET) ligands for in vivo imaging. The introduction of a fluorine-18 (B77423) or carbon-11 (B1219553) isotope onto the bromophenyl ring could yield novel imaging agents for visualizing and quantifying the distribution of specific receptors or enzymes in the brain and other organs.
Furthermore, as our understanding of complex biological networks grows, there is an increasing need for chemical tools that can modulate multiple targets simultaneously. The privileged nature of the piperazine scaffold makes this compound an attractive starting point for the design of polypharmacological agents with tailored activity profiles for treating complex diseases such as cancer and neurodegenerative disorders. The continued exploration of the chemical space around this versatile scaffold is likely to yield novel research tools and potential therapeutic leads in the years to come.
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for 1-[1-(4-Bromophenyl)propyl]piperazine? A typical synthesis involves multi-step alkylation or coupling reactions. For example, brominated phenylpropylamine derivatives are reacted with piperazine under reflux in aprotic solvents (e.g., DCM or DMF) using bases like K₂CO₃ to deprotonate the amine. Nucleophilic substitution at the bromine site is critical, requiring controlled conditions to avoid side reactions like elimination or over-alkylation .
Advanced: How can reaction conditions be optimized to minimize side products during synthesis? Optimization includes:
- Temperature control : Lower temperatures (0–25°C) reduce unwanted elimination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine .
- Stoichiometry : Using excess piperazine (1.5–2 eq) ensures complete substitution .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .
Monitor progress via TLC (hexane:EtOAc = 2:1) and purify via column chromatography or recrystallization .
Structural Characterization
Basic: What analytical techniques are used to confirm the molecular structure?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm for bromophenyl; piperazine CH₂ at δ 2.4–3.8 ppm) .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z ~283.21 for C₁₃H₁₉BrN₂) .
- Elemental analysis : Validates C/H/N/Br ratios (e.g., C 57.30%, H 4.80% for C₁₈H₁₈BrFN₂O) .
Advanced: How do crystallographic studies inform supramolecular interactions? X-ray diffraction reveals packing motifs and hydrogen-bonding networks. For example, in analogs like 1-(2-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, C–H⋯O bonds form chains, while π-π stacking stabilizes layered structures. Such data guide solubility and stability predictions .
Biological Activity Evaluation
Basic: What biological targets are associated with this compound? Piperazine derivatives often target neurotransmitter receptors (e.g., serotonin 5-HT₁A/₂A, dopamine D₂). The bromophenyl group enhances lipophilicity, aiding blood-brain barrier penetration. Preliminary assays (e.g., radioligand binding) quantify affinity .
Advanced: How can molecular docking predict receptor interactions? Using software like AutoDock Vina:
Receptor preparation : Retrieve target structures (e.g., 5-HT₁A, PDB ID 7E2Z).
Ligand optimization : Minimize energy for this compound.
Docking simulations : Analyze binding poses and interaction scores (e.g., hydrogen bonds with Ser159, hydrophobic contacts with Phe361) .
Validate with in vitro functional assays (e.g., cAMP modulation).
Addressing Data Contradictions
Advanced: How to reconcile discrepancies in reported bioactivity across studies?
- Structural analogs : Compare substituent effects. For example, 4-methoxyphenylpiperazines show higher serotonin affinity than bromophenyl derivatives due to electron-donating groups .
- Assay conditions : Adjust for pH, temperature, or cell line variability.
- Statistical analysis : Use ANOVA to identify significant differences (p < 0.05) and meta-analysis for cross-study trends .
Stability and Storage
Basic: What are the recommended storage conditions? Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar). Use desiccants to prevent hydrolysis .
Advanced: How to design stability studies for novel derivatives?
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.
- HPLC monitoring : Track decomposition products (e.g., dealkylated piperazine) using C18 columns and acetonitrile/water gradients .
Safety and Handling
Basic: What precautions are essential during handling?
- Use PPE (gloves, goggles) and work in a fume hood.
- Avoid inhalation/contact; wash skin with soap/water immediately .
Advanced: How to develop safety protocols for scale-up synthesis?
- Risk assessment : Identify hazards (e.g., bromine toxicity, flammability).
- Engineering controls : Install explosion-proof equipment and static discharge preventers.
- Waste management : Neutralize brominated byproducts with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
